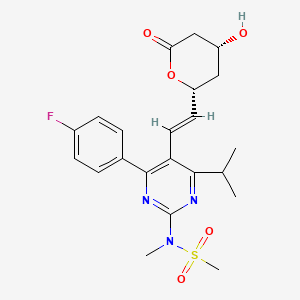

(3R,5R)-Rosuvastatin Lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGVMSNJOCVHT-ZUQFGZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3R,5R)-Rosuvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-Rosuvastatin Lactone is a significant stereoisomer of a primary metabolite and degradation product of Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor widely prescribed for the management of dyslipidemia.[1][2][3] As an impurity and a metabolite, understanding its chemical properties, synthesis, and biological interactions is crucial for drug development, quality control, and safety assessment of Rosuvastatin-based therapeutics. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological relevance.

Chemical and Physical Properties

This compound, with the systematic IUPAC name N-[4-(4-fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide, possesses a unique set of physicochemical characteristics.[4] These properties are essential for its isolation, characterization, and understanding its behavior in various matrices.

Data Presentation

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C22H26FN3O5S | [4][5] |

| Molecular Weight | 463.52 g/mol | [4][5] |

| CAS Number | 1422954-11-7 | [4][5] |

| Appearance | Off-White Solid | [1] |

| Melting Point | Not explicitly available (listed as "NA") | [6] |

| Boiling Point (Predicted) | 695.0 ± 65.0 °C | [7] |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [7] |

| Solubility | Soluble in Methanol and DMSO; Slightly soluble in Chloroform and Ethanol. | [6][8] |

| pKa (Predicted) | 13.22 ± 0.40 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for researchers working with this compound.

Synthesis via Wittig Reaction

The synthesis of Rosuvastatin and its intermediates, including the lactone form, can be achieved through a Wittig reaction. The key step involves the coupling of a protected lactone aldehyde with a pyrimidine (B1678525) phosphonium (B103445) salt.[9][10]

Protocol:

-

Preparation of the Phosphonium Salt: The pyrimidine heterocycle is appropriately functionalized to form a phosphonium salt. This typically involves reaction with a triphenylphosphine (B44618) derivative.

-

Preparation of the Lactone Aldehyde: (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde is used as the key side-chain precursor.

-

Wittig Reaction: The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) to generate the ylide. This ylide is then reacted with the lactone aldehyde in an appropriate solvent (e.g., THF, toluene) to form the protected this compound.[10]

-

Deprotection: The protecting group (e.g., tert-butyldimethylsilyl) is removed to yield this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (3S,5R)-Rosuvastatin | HMG-CoA Reductase Inhibitor | DC Chemicals [dcchemicals.com]

- 4. Rosuvastatin (3R,5R)-Lactone | CAS No- 1422954-11-7 | Simson Pharma Limited [simsonpharma.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1422954-11-7 [chemicalbook.com]

- 8. This compound | 1422954-11-7 [m.chemicalbook.com]

- 9. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Structure Elucidation of (3R,5R)-Rosuvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of (3R,5R)-Rosuvastatin Lactone, a significant diastereomeric impurity of Rosuvastatin. Given that specific experimental data for this particular isomer is not extensively available in the public domain, this paper synthesizes information from related compounds and general spectroscopic principles to present a robust framework for its characterization.

Introduction

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The active pharmaceutical ingredient (API) is the (3R,5S)-dihydroxyheptanoic acid enantiomer. During its synthesis and under certain storage or physiological conditions, various related substances can be formed, including diastereomeric impurities and lactone forms. The this compound is one such critical impurity that requires careful identification and quantification to ensure the safety and efficacy of the final drug product. Its structure elucidation relies on a combination of advanced spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide |

| Stereochemistry | (3R,5R) |

| Molecular Formula | C22H26FN3O5S |

| Molecular Weight | 463.52 g/mol |

| CAS Number | 1422954-11-7 |

| Appearance | Off-White Solid |

Methodologies for Structure Elucidation

The definitive identification of this compound necessitates a multi-faceted analytical approach. The logical workflow for its structure elucidation is depicted below.

Protocol:

-

Column: C18, 150 x 4.6 mm, 5 µm.

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~3.0).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 250 nm.

-

Temperature: 30 °C.

-

Sample Preparation: The sample is dissolved in acetonitrile or a mixture of acetonitrile and water.

This method is crucial for the initial separation of the lactone from the parent drug and other impurities. The relative retention time is a key identifier.

Protocol:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap.

-

Source Temperature: 450°C.

-

Ion Source Voltage: 5000V.

-

Collision Energy: 30 eV for MS/MS fragmentation.

-

Data Acquisition: Full scan mode to determine the parent ion and product ion scan to study fragmentation patterns.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, which provides significant clues about the molecule's structure.

Protocol:

-

Spectrometer: 300 MHz or higher field strength (e.g., 600 MHz).

-

Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Techniques: ¹H NMR, ¹³C NMR, and 2D-NMR experiments such as COSY, HSQC, and HMBC.

-

Internal Standard: Tetramethylsilane (TMS).

-

Temperature: 25 °C.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry.

Protocol:

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Spectroscopic Data Interpretation

The relationship between Rosuvastatin and its lactone diastereomers is illustrated in the following diagram.

The expected mass spectrometric data for this compound is summarized in Table 2.

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 464.16 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 446.15 | Loss of a water molecule from the hydroxyl group |

| [M+H - C₅H₈O₃]⁺ | 348.10 | Cleavage of the lactone ring side chain |

Table 3 presents the expected ¹H NMR chemical shifts for this compound. These are estimated based on the known structure and data from related isomers.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (fluorophenyl) | 7.0 - 7.6 | m |

| Vinylic-H | 5.5 - 6.8 | m |

| H-3 (CH-OH) | ~4.3 | m |

| H-5 (CH-O-C=O) | ~4.8 | m |

| N-CH₃ | ~3.5 | s |

| S-CH₃ | ~3.3 | s |

| Isopropyl-CH | ~3.4 | sept |

| Isopropyl-CH₃ | ~1.2 | d |

| Lactone ring protons | 1.5 - 2.8 | m |

The anticipated ¹³C NMR chemical shifts are listed in Table 4.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (lactone) | ~170 |

| Aromatic/Pyrimidine-C | 110 - 165 |

| Vinylic-C | 120 - 140 |

| C-3 (CH-OH) | ~62 |

| C-5 (CH-O-C=O) | ~75 |

| N-CH₃ | ~42 |

| S-CH₃ | ~43 |

| Isopropyl-C | ~33 |

| Isopropyl-CH₃ | ~21 |

| Lactone ring carbons | 20 - 45 |

Key expected IR absorption bands are provided in Table 5.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3400 | O-H stretch (hydroxyl group) |

| ~3100-3000 | C-H stretch (aromatic and vinylic) |

| ~2970 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (lactone) |

| ~1600, ~1550 | C=C and C=N stretch (aromatic/pyrimidine) |

| ~1230 | C-F stretch |

| ~1350, ~1150 | S=O stretch (sulfonamide) |

| ~840 | C-H bend (para-substituted benzene) |

Conclusion

The structure elucidation of this compound is a critical component of impurity profiling in the manufacturing of Rosuvastatin. While a complete, publicly available dataset for this specific diastereomer is scarce, a combination of HPLC for isolation, and MS, NMR, and IR spectroscopy for characterization provides a clear and reliable pathway for its identification. The methodologies and expected data presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively identify and control this and other related impurities, thereby ensuring the quality and safety of Rosuvastatin drug products. The use of a certified reference standard for this compound is indispensable for the definitive confirmation of its identity and for quantitative analysis.

Synthesis of Rosuvastatin Lactone Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the Rosuvastatin lactone intermediate, a crucial component in the manufacturing of the cholesterol-lowering drug Rosuvastatin. This document provides a comprehensive overview of the prevalent synthetic methodologies, with a particular focus on the widely employed Wittig reaction pathway. Detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflow are presented to facilitate understanding and replication in a laboratory setting.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its synthesis involves the coupling of a pyrimidine (B1678525) core with a chiral side chain. The lactone form of the side chain is a key intermediate that is subsequently hydrolyzed to the active dihydroxy acid form. The stereochemistry of the side chain is critical for the drug's efficacy, making the stereoselective synthesis of the lactone intermediate a pivotal aspect of the overall manufacturing process. This guide will focus on the chemical synthesis of this vital intermediate.

Primary Synthetic Pathway: The Wittig Reaction

The most common and industrially scalable approach for the synthesis of the Rosuvastatin lactone intermediate involves a Wittig reaction. This strategy relies on the coupling of a phosphorus ylide derived from the pyrimidine core with a chiral aldehyde representing the side chain.

A key advantage of this pathway is the high degree of stereocontrol, leading to the desired (E)-alkene isomer, which is essential for the biological activity of Rosuvastatin. The overall workflow can be broken down into the synthesis of two key fragments followed by their coupling and subsequent deprotection.

Synthesis of Key Intermediates

The success of the Wittig reaction pathway hinges on the efficient preparation of two key building blocks: the pyrimidine phosphonium (B103445) salt and the chiral lactone aldehyde.

The pyrimidine core of Rosuvastatin is functionalized with a phosphonium salt to make it suitable for the Wittig reaction. The synthesis typically starts from commercially available materials and involves multiple steps to introduce the necessary substituents on the pyrimidine ring.

Experimental Protocol: Synthesis of N-(4-(4-fluorophenyl)-6-isopropyl-5-((triphenylphosphonio)methyl)pyrimidin-2-yl)-N-methylmethanesulfonamide bromide

-

Synthesis of the Pyrimidine Core: The synthesis begins with the condensation of 4-fluorobenzaldehyde, isobutyrylacetate, and urea (B33335) to form the basic pyrimidine ring structure.

-

Introduction of the Sulfonamide Group: The pyrimidine ring is then subjected to a series of reactions to introduce the N-methylmethanesulfonamide group at the 2-position.

-

Hydroxymethylation: The C5 position of the pyrimidine ring is hydroxymethylated, typically through formylation followed by reduction.

-

Bromination: The resulting hydroxymethyl group is then converted to a bromomethyl group using a suitable brominating agent like hydrogen bromide.

-

Phosphonium Salt Formation: Finally, the bromomethyl pyrimidine is reacted with triphenylphosphine (B44618) to yield the desired phosphonium salt. The product is typically isolated as a stable crystalline solid.

The chiral side chain is prepared as a protected lactone aldehyde. The stereocenters in this molecule are crucial for the final drug's activity and are often introduced using enzymatic resolutions or asymmetric synthesis. A common starting material for this intermediate is L-malic acid.

Experimental Protocol: Synthesis of (4R,6S)-6-formyl-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran-2-one

-

Lactone Formation: The synthesis often starts from a chiral precursor, which is converted into a protected diol. This diol is then cyclized to form the lactone ring.

-

Protection of the Hydroxyl Group: The secondary hydroxyl group on the lactone ring is protected, commonly with a tert-butyldimethylsilyl (TBS) group, to prevent unwanted side reactions in subsequent steps.

-

Oxidation to the Aldehyde: The primary hydroxyl group at the C6 position is selectively oxidized to an aldehyde using mild oxidizing agents such as Dess-Martin periodinane or by Swern oxidation. The resulting aldehyde is often used immediately in the next step due to its potential instability.

The Wittig Coupling Reaction

The core of the synthesis is the Wittig reaction between the pyrimidine phosphonium salt and the chiral lactone aldehyde. The reaction conditions are optimized to maximize the yield of the desired E-isomer of the coupled product.

Experimental Protocol: Synthesis of (4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran-2-one

-

Ylide Generation: The pyrimidine phosphonium salt is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) at low temperatures to generate the corresponding phosphorus ylide in situ.

-

Coupling Reaction: The freshly prepared chiral lactone aldehyde, dissolved in the same solvent, is then added to the ylide solution. The reaction mixture is slowly warmed to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: The reaction is quenched, and the crude product is extracted. The protected Rosuvastatin lactone intermediate is then purified, typically by column chromatography, to isolate the desired E-isomer from any Z-isomer and other byproducts.

Deprotection to Rosuvastatin Lactone

The final step in the synthesis of the lactone intermediate is the removal of the silyl (B83357) protecting group from the hydroxyl function on the lactone ring.

Experimental Protocol: Synthesis of (4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one (Rosuvastatin Lactone)

-

Deprotection: The TBS-protected lactone is dissolved in a suitable solvent, such as THF or acetonitrile. A fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF) in pyridine, is added to cleave the silyl ether bond.

-

Workup and Purification: The reaction mixture is worked up to remove the deprotection reagents. The final Rosuvastatin lactone intermediate is then purified by crystallization or chromatography to yield a high-purity product.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions. The following tables summarize the quantitative data from various reported procedures for the key steps.

Table 1: Wittig Reaction Conditions and Yields for the Synthesis of Protected Rosuvastatin Lactone

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of E-isomer (%) |

| 1 | NaHMDS (1.1) | THF | -78 to 25 | 4 | 75 |

| 2 | n-BuLi (1.1) | Toluene | -78 to 25 | 5 | 70 |

| 3 | KHMDS (1.2) | THF | -78 to 25 | 4 | 78 |

| 4 | LiHMDS (1.1) | Toluene | -78 to 25 | 6 | 72 |

Table 2: Deprotection Conditions and Yields for the Synthesis of Rosuvastatin Lactone

| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TBAF (1.1) | THF | 25 | 2 | 95 |

| 2 | HF-Pyridine | Acetonitrile | 0 to 25 | 3 | 92 |

| 3 | Acetic Acid/Water/THF | THF | 40 | 6 | 88 |

Visualizing the Synthesis

The following diagrams, generated using Graphviz, illustrate the key transformations and logical flow of the synthesis of the Rosuvastatin lactone intermediate.

A Comprehensive Technical Guide to (3R,5R)-Rosuvastatin Lactone (CAS Number: 1422954-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-Rosuvastatin Lactone, with the CAS number 1422954-11-7, is a significant stereoisomer of Rosuvastatin (B1679574) Lactone. It is recognized primarily as a process-related impurity and a degradation product formed during the synthesis and storage of Rosuvastatin, a potent HMG-CoA reductase inhibitor used for the treatment of dyslipidemia.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its relationship with the parent drug, Rosuvastatin.

Chemical and Physical Properties

This compound is a chemically stable entity that is often used as a reference standard in the quality control and assurance of Rosuvastatin manufacturing.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1422954-11-7 | [3] |

| Molecular Formula | C22H26FN3O5S | [3] |

| Molecular Weight | 463.52 g/mol | [3] |

| Appearance | Off-White Solid | [4] |

| Synonyms | Rosuvastatin-(5R)-lactone, N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide | [3][4] |

Synthesis and Formation

This compound can be synthesized, and it is also formed as a major degradation product of Rosuvastatin under various stress conditions, particularly acidic hydrolysis.[2][5]

Synthetic Pathway

A common synthetic route to Rosuvastatin and its lactone isomers involves a Wittig reaction.[1][6] This key step couples an appropriately functionalized pyrimidine (B1678525) phosphonium (B103445) salt with a protected lactonized side-chain aldehyde. Subsequent deprotection and hydrolysis steps can yield Rosuvastatin, while variations in the stereochemistry of the side-chain precursor can lead to the formation of different lactone isomers, including the (3R,5R) form.

Logical Relationship of Rosuvastatin and its Impurities

Caption: Relationship between Rosuvastatin and its related substances.

Degradation Pathway: Lactonization of Rosuvastatin

The formation of Rosuvastatin lactones, including the (3R,5R) isomer, is a critical aspect of Rosuvastatin's stability profile. The lactonization process involves an intramolecular esterification of the carboxylic acid group and the hydroxyl group at the 5-position of the heptenoic acid side chain of Rosuvastatin. This reaction is particularly favored under acidic conditions.[5][7]

Rosuvastatin Degradation Pathway to Lactone

Caption: Mechanism of Rosuvastatin lactonization under acidic conditions.

Analytical Methodologies

The accurate detection and quantification of this compound are crucial for ensuring the quality and safety of Rosuvastatin drug products. Various advanced analytical techniques are employed for this purpose.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a highly sensitive and rapid technique for the separation and quantification of Rosuvastatin and its impurities.[2][8][9][10][11]

Experimental Protocol: UPLC Method for Impurity Profiling

-

Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[11]

-

Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (methanol).[11]

-

Flow Rate: 0.5 mL/min[12]

-

Detection: UV at 240 nm[11]

-

Injection Volume: 10 µL[3]

This method allows for the effective separation of this compound from the active pharmaceutical ingredient (API) and other related substances.

Experimental Workflow for UPLC Analysis

Caption: Workflow for the analysis of Rosuvastatin impurities by UPLC.

Characterization Techniques

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

| Technique | Observations and Data | Reference |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. FAB+m/z (MH+): 464. | [13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed information about the chemical structure and stereochemistry. Key ¹H NMR (300 MHz, CDCl₃) δ (ppm) shifts include: 1.24, 1.34, 1.68, 2.47, 2.53, 2.64, 3.15, 3.35, 3.46, 3.56, 3.60, 4.28, 4.45, 6.99, 7.14, 8.31. Key ¹³C NMR (75 MHz, CDCl₃) δ (ppm) shifts include: 20.87, 21.26, 23.29, 31.41, 33.26, 34.03, 38.23, 42.07, 43.00, 62.23, 74.53, 115.61, 116.08, 116.25, 129.08, 128.91, 139.28, 157.64, 157.86, 163.96, 169.47, 174.48. | [13] |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups present in the molecule. | [3] |

Biological Significance and Signaling Pathways

Role as a Metabolite

Rosuvastatin is not extensively metabolized in humans, with approximately 10% of a dose recovered as metabolites.[4] The major metabolites are N-desmethyl rosuvastatin and rosuvastatin lactone.[14][15] While the N-desmethyl metabolite retains some HMG-CoA reductase inhibitory activity, the lactone form is generally considered to be less active or inactive.[4][16]

Interaction with Signaling Pathways

Currently, there is a lack of specific research detailing the interaction of this compound with any particular signaling pathways. The primary pharmacological activity of the parent drug, Rosuvastatin, is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[17][18][19] This inhibition leads to a reduction in cholesterol levels in the liver, which in turn upregulates LDL-receptor expression and increases the clearance of LDL-cholesterol from the circulation. While some studies have investigated the inhibitory effects of the general "rosuvastatin lactone" on certain cytochrome P450 enzymes, such as CYP2C9 and CYP3A4/5, its role in broader signaling cascades has not been elucidated.[20]

HMG-CoA Reductase Pathway (Rosuvastatin's Primary Target)

Caption: Inhibition of the HMG-CoA reductase pathway by Rosuvastatin.

Conclusion

This compound is a critical compound for consideration in the development, manufacturing, and quality control of Rosuvastatin. Its formation as a degradation product necessitates robust analytical methods for its monitoring. While its direct biological activity and interaction with signaling pathways are not well-defined, its presence as a major impurity underscores the importance of understanding the stability and degradation profile of Rosuvastatin. Further research into the pharmacological and toxicological properties of this and other Rosuvastatin-related substances is warranted to ensure the highest standards of safety and efficacy for this widely used therapeutic agent.

References

- 1. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. scispace.com [scispace.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]

- 14. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of Acid and Lactone Forms of Eight HMG-CoA Reductase Inhibitors on CYP-Mediated Metabolism and MDR1-Mediated Transport - ProQuest [proquest.com]

The Keystone of Purity: An In-depth Technical Guide to the Stereochemistry of Rosuvastatin and its Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role stereochemistry plays in the efficacy and safety of rosuvastatin (B1679574). We delve into the chiral nature of the molecule, the stereoselective synthesis of the active pharmaceutical ingredient (API), and the analytical methodologies for identifying and quantifying stereoisomeric impurities. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

The Stereochemical Landscape of Rosuvastatin

Rosuvastatin, a potent HMG-CoA reductase inhibitor, possesses two chiral centers in its heptenoic acid side chain, specifically at the C3 and C5 positions. This results in the potential for four stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S)[1][2][3][4]. The therapeutic activity of rosuvastatin is almost exclusively attributed to the (3R,5S)-dihydroxyhept-6-enoic acid diastereomer[2][5]. The other stereoisomers are considered impurities and their presence in the final drug product must be strictly controlled.

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) both list stereoisomers of rosuvastatin as specified impurities. For instance, the (3S,5R) enantiomer is available as a USP reference standard, highlighting its regulatory importance[6][7][8][9].

Regulatory Landscape and Impurity Thresholds

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of stereoisomeric impurities in drug substances and products. The European Pharmacopoeia (EP) monograph for rosuvastatin tablets specifies limits for several impurities, including stereoisomers.

| Impurity Name/Type | European Pharmacopoeia (EP) Limit |

| Impurity A | Maximum 0.2%[10] |

| Impurity B (diastereomer) | Maximum 0.5%[4][10] |

| Impurity C | Maximum 0.6%[4][10] |

| Impurity G | Maximum 0.1%[10] |

| Unspecified Impurities | Maximum 0.10% for each impurity[10] |

| Total Impurities | Maximum 1.2%[10] |

Note: These limits are for Rosuvastatin Tablets as per one of the EP monographs and may vary. It is crucial to consult the most current version of the relevant pharmacopeia for the latest specifications.

Stereoselective Synthesis of (3R,5S)-Rosuvastatin

The synthesis of rosuvastatin with high stereochemical purity is a key challenge in its manufacturing process. Various stereoselective strategies have been developed to favor the formation of the desired (3R,5S) isomer. These methods often involve the synthesis of a chiral side chain precursor which is then coupled with the pyrimidine (B1678525) core of the molecule.

A common approach involves a Wittig reaction to couple the pyrimidine moiety with the chiral side chain[5][11]. The stereochemistry of the side chain is established through methods such as:

-

Narasaka-Prasad Reduction: This is a stereoselective reduction of a β-hydroxy ketone to a syn-1,3-diol, which is a key intermediate in the rosuvastatin side chain synthesis[5].

-

Aldol (B89426) Condensation: Asymmetric aldol reactions can be employed to set the stereocenters in the side chain with high diastereoselectivity.

-

Enzymatic Resolutions: Biocatalytic methods can be used to resolve racemic intermediates, providing access to the desired enantiomer.

The following diagram illustrates a generalized workflow for the stereoselective synthesis of rosuvastatin.

Caption: A generalized workflow for the stereoselective synthesis of rosuvastatin.

Experimental Protocols: Chiral High-Performance Liquid Chromatography (HPLC)

The separation and quantification of rosuvastatin and its stereoisomeric impurities are predominantly achieved using chiral HPLC. The choice of the chiral stationary phase (CSP) is critical for achieving the desired resolution.

Method 1: Polysaccharide-Based CSP

This method is suitable for the baseline separation of all four stereoisomers of rosuvastatin.

| Parameter | Condition |

| Column | Chiralpak IB (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Heptane: 2-Propanol: Trifluoroacetic Acid (85:15:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 242 nm |

| Injection Volume | 10 µL |

| Typical Retention Times | Enantiomer of Rosuvastatin: ~12.5 minRosuvastatin: ~13.9 minLactone Impurity: ~18.3 min |

(Source: Adapted from a validated chiral HPLC method for rosuvastatin enantiomer quantification)[12]

Method 2: Reversed-Phase Chiral HPLC

This method utilizes a cellulose-based CSP under reversed-phase conditions.

| Parameter | Condition |

| Column | Lux Cellulose-2 (dimensions not specified) |

| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic Acid in water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | Not specified (typically UV) |

(Source: Adapted from a chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin)[13]

The following diagram illustrates a typical analytical workflow for the chiral purity testing of rosuvastatin.

Caption: A typical analytical workflow for the chiral purity testing of rosuvastatin.

Biological Activity of Rosuvastatin Stereoisomers

The pharmacological activity of rosuvastatin is highly stereospecific. The (3R,5S) enantiomer is the potent inhibitor of HMG-CoA reductase. While comprehensive toxicological data on all individual stereoisomers is not widely published, studies have shown that different isomers can have varying effects on other biological pathways. For instance, one study investigating the activation of the pregnane (B1235032) X receptor (PXR) found that the potencies of rosuvastatin optical isomers differed significantly, with the (3S,5S) isomer being the most potent in this particular assay[6]. This underscores the importance of controlling stereoisomeric purity to ensure both the efficacy and the safety of the drug product.

Conclusion

The stereochemistry of rosuvastatin is a fundamental aspect of its quality, efficacy, and safety. A thorough understanding of its chiral centers, the potential for stereoisomeric impurities, and the methods for their control is paramount for pharmaceutical scientists and manufacturers. The implementation of robust stereoselective synthetic routes and validated chiral analytical methods is essential to ensure that the final drug product meets the stringent requirements of regulatory authorities and provides maximum therapeutic benefit to patients. This guide provides a foundational understanding and practical details to aid in these critical endeavors.

References

- 1. Rosuvastatin EP Impurity B (Sodium Salt) | 1007871-86-4 | SynZeal [synzeal.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Blog Details [chemicea.com]

- 4. scribd.com [scribd.com]

- 5. waters.com [waters.com]

- 6. Rosuvastatin Enantiomer United States Pharmacopeia (USP) Reference Standard [sigmaaldrich.com]

- 7. Buy Rosuvastatin Enantiomer Reference Standard, USP-1606059 [chromachemie.co.in]

- 8. [Rosuvastatin Enantiomer (25 mg) (Calcium (3S,5R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate salt (1:2))] - CAS [N/A] [store.usp.org]

- 9. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]

- 10. scribd.com [scribd.com]

- 11. wjpmr.com [wjpmr.com]

- 12. ijpda.org [ijpda.org]

- 13. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode [iris.uniroma1.it]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rosuvastatin (B1679574) lactone, a critical process-related impurity in the synthesis of rosuvastatin. Understanding the formation, detection, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of rosuvastatin drug products. This document details the chemical pathways of its formation, analytical methodologies for its quantification, and strategies for its control during drug development and manufacturing.

Introduction to Rosuvastatin and the Significance of Rosuvastatin Lactone

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of hypercholesterolemia and to reduce the risk of cardiovascular events. Like other statins, rosuvastatin's therapeutic activity resides in its hydroxy acid form. However, during the synthesis and storage of rosuvastatin, the intramolecular esterification of the hydroxy acid can lead to the formation of rosuvastatin lactone.[3][4]

The presence of rosuvastatin lactone is a critical quality attribute to control for several reasons:

-

Pharmacological Inactivity: The lactone form is considered inactive as an HMG-CoA reductase inhibitor.[5]

-

Potential for Myotoxicity: Some studies have suggested that the lactone forms of statins may be more myotoxic than their corresponding acid forms.[6]

-

Process Indicator: The level of rosuvastatin lactone can be an indicator of the control over the manufacturing process and the stability of the drug substance and product.

Formation of Rosuvastatin Lactone

Rosuvastatin lactone is primarily formed through the intramolecular cyclization (esterification) of the rosuvastatin carboxylic acid.[3][4] This reaction is reversible and its equilibrium is influenced by several factors.

Chemical Pathway

The formation of rosuvastatin lactone is an equilibrium reaction between the open-chain hydroxy acid form of rosuvastatin and its closed-ring lactone form. This intramolecular esterification is catalyzed by acidic conditions and driven by the removal of water. Conversely, the lactone ring can be hydrolyzed back to the active hydroxy acid form under basic or even neutral aqueous conditions.[3][4]

Factors Influencing Formation

Several factors during the manufacturing process and storage can promote the formation of rosuvastatin lactone:

-

pH: Acidic conditions significantly favor the formation of the lactone.[3][7] The rate of lactonization is slower at neutral pH and the reverse hydrolysis reaction is favored under basic conditions.[3]

-

Temperature: Elevated temperatures can accelerate the rate of both the forward (lactonization) and reverse (hydrolysis) reactions.[3][4]

-

Solvents: The type of solvent plays a crucial role. Aprotic solvents tend to favor the formation of the lactone, while protic solvents like methanol (B129727) can stabilize both the acid and lactone forms.[3] The presence of water can promote the hydrolysis of the lactone back to the acid form.[3]

Analytical Methodologies for Detection and Quantification

Accurate and precise analytical methods are essential for monitoring and controlling the levels of rosuvastatin lactone in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[8][9]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are critical to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. The following table summarizes typical quantitative data for the formation of rosuvastatin lactone under various stress conditions.

| Stress Condition | Parameters | Rosuvastatin Degradation (%) | Rosuvastatin Lactone Formed (%) | Reference |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | 15 - 25 | 5 - 10 | [10][11] |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | 5 - 15 | < 1 (hydrolysis of lactone favored) | [10][11] |

| Oxidative | 3% H₂O₂ at room temp for 24 hours | 10 - 20 | 1 - 3 | [10] |

| Photolytic | UV light (254 nm) for 48 hours | 5 - 10 | < 1 | [6][10] |

| Thermal | 105°C for 72 hours | 2 - 5 | 1 - 2 | [6][10] |

Table 1: Summary of Quantitative Data from Forced Degradation Studies of Rosuvastatin.

Experimental Protocol: HPLC-UV Method

This protocol outlines a typical reversed-phase HPLC method for the quantification of rosuvastatin lactone impurity in rosuvastatin calcium drug substance.

3.2.1. Materials and Reagents

-

Rosuvastatin Calcium Reference Standard

-

Rosuvastatin Lactone Reference Standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Purified Water (Milli-Q or equivalent)

3.2.2. Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 10 mM Ammonium Acetate in water

-

Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

-

Gradient Program:

-

0-5 min: 60% A, 40% B

-

5-10 min: Linear gradient to 40% A, 60% B

-

10-12 min: Hold at 40% A, 60% B

-

12-13 min: Linear gradient back to 60% A, 40% B

-

13-15 min: Hold at 60% A, 40% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 242 nm

-

Injection Volume: 10 µL

3.2.3. Standard and Sample Preparation

-

Diluent: Acetonitrile:Water (50:50, v/v)

-

Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve about 25 mg of Rosuvastatin Calcium Reference Standard in 25 mL of diluent to get a concentration of 1000 µg/mL.

-

Standard Stock Solution (Lactone): Accurately weigh and dissolve about 10 mg of Rosuvastatin Lactone Reference Standard in 100 mL of diluent to get a concentration of 100 µg/mL.

-

Spiked Standard Solution: Prepare a solution containing Rosuvastatin at 100 µg/mL and Rosuvastatin Lactone at a concentration corresponding to the specification limit (e.g., 0.5 µg/mL).

-

Sample Solution: Accurately weigh and dissolve a quantity of the drug substance equivalent to 25 mg of Rosuvastatin Calcium in 25 mL of diluent.

3.2.4. System Suitability

-

Inject the spiked standard solution five times.

-

The relative standard deviation (RSD) for the peak areas of both rosuvastatin and rosuvastatin lactone should be not more than 2.0%.

-

The resolution between the rosuvastatin and rosuvastatin lactone peaks should be not less than 2.0.

-

The tailing factor for both peaks should be not more than 1.5.

3.2.5. Calculation The percentage of rosuvastatin lactone in the sample is calculated using the following formula:

% Lactone = (AreaLactone_Sample / AreaLactone_Standard) x (ConcStandard / ConcSample) x 100

Experimental Protocol: LC-MS/MS Method

This protocol provides a general procedure for the sensitive quantification of rosuvastatin lactone in human plasma, which is often required for pharmacokinetic studies.

3.3.1. Materials and Reagents

-

Rosuvastatin and Rosuvastatin Lactone analytical standards

-

Rosuvastatin-d6 and Rosuvastatin Lactone-d6 as internal standards (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Purified Water (LC-MS grade)

-

Human Plasma (with anticoagulant)

3.3.2. LC-MS/MS Instrumentation and Conditions

-

LC System: UPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 or Phenyl column, e.g., 2.1 mm x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile:Methanol (80:20, v/v)

-

Gradient Program: Optimized for baseline separation of rosuvastatin, rosuvastatin lactone, and N-desmethyl rosuvastatin within a short run time (e.g., 6 minutes).[12]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Rosuvastatin: e.g., m/z 482.2 → 258.2

-

Rosuvastatin Lactone: e.g., m/z 464.2 → 258.2

-

Rosuvastatin-d6 (IS): e.g., m/z 488.2 → 264.2

-

Rosuvastatin Lactone-d6 (IS): e.g., m/z 470.2 → 264.2 (Note: Specific m/z values may vary slightly depending on the instrument and adduct formation).

-

3.3.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase initial condition.

-

Inject into the LC-MS/MS system.

Control Strategies in Drug Manufacturing

Controlling the level of rosuvastatin lactone is a critical aspect of the overall control strategy for rosuvastatin drug substance and drug product manufacturing.

Pharmacopoeial Limits

Regulatory agencies and pharmacopoeias set limits for impurities in active pharmaceutical ingredients (APIs) and finished products.

| Pharmacopoeia | Impurity Name | Limit |

| United States Pharmacopeia (USP) | Rosuvastatin Related Compound D (Rosuvastatin Lactone) | Not more than 0.3% |

| European Pharmacopoeia (EP) | Impurity D (Rosuvastatin Lactone) | Not more than 0.3% |

Table 2: Pharmacopoeial Limits for Rosuvastatin Lactone.

Process Control

A robust manufacturing process is the primary means of controlling the formation of rosuvastatin lactone.

Key process parameters to control include:

-

pH during work-up and isolation steps: Maintaining a neutral or slightly basic pH can minimize lactone formation.

-

Temperature of reaction and drying: Lowering the temperature can reduce the rate of lactonization.

-

Choice of solvents for crystallization: Using solvents that do not favor lactone formation is important.

-

Drying conditions: Over-drying at high temperatures should be avoided.

Formulation and Storage

The formulation of the final drug product and its storage conditions also play a role in controlling rosuvastatin lactone levels.

-

Excipient Compatibility: Excipients should be chosen carefully to ensure they do not promote the degradation of rosuvastatin to its lactone.

-

Packaging: The drug product should be packaged in a manner that protects it from high humidity and temperature excursions.

-

Storage Conditions: The recommended storage conditions for rosuvastatin products should be followed to ensure stability over the shelf life.

Conclusion

Rosuvastatin lactone is a critical process-related impurity that must be effectively controlled to ensure the quality and safety of rosuvastatin drug products. A thorough understanding of its formation pathways, the implementation of robust analytical methods for its monitoring, and the application of stringent process controls are essential for drug manufacturers. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with this impurity and to develop high-quality rosuvastatin formulations.

References

- 1. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]

- 2. wjpmr.com [wjpmr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. uspnf.com [uspnf.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. scitechjournals.com [scitechjournals.com]

- 9. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianjpr.com [asianjpr.com]

The Degradation Gauntlet: Unraveling the Formation Mechanisms of Rosuvastatin Impurities

A Technical Guide for Researchers and Drug Development Professionals

Rosuvastatin (B1679574), a cornerstone in the management of hypercholesterolemia, is a potent inhibitor of HMG-CoA reductase. However, like many complex pharmaceutical molecules, its stability can be compromised under various environmental stresses, leading to the formation of degradation products. Understanding the formation mechanisms of these impurities is paramount for ensuring the safety, efficacy, and quality of rosuvastatin drug products. This technical guide provides an in-depth exploration of the primary degradation pathways of rosuvastatin, supported by experimental data and methodologies, to aid researchers and drug development professionals in their pursuit of stable and robust formulations.

Core Degradation Pathways

Rosuvastatin is susceptible to degradation through several key mechanisms, including hydrolysis, oxidation, and photodecomposition. These pathways are often triggered by factors such as pH, temperature, the presence of oxidizing agents, and exposure to light.[1][2] The resulting degradation products can impact the drug's therapeutic efficacy and potentially introduce safety concerns.

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for rosuvastatin, particularly under acidic conditions. The primary hydrolytic degradation product is Rosuvastatin Lactone .

Mechanism of Lactone Formation:

The formation of rosuvastatin lactone occurs via an intramolecular esterification. The carboxylic acid moiety of the heptenoic acid side chain reacts with the hydroxyl group at the C5 position, leading to the formation of a six-membered lactone ring. This reaction is reversible and the equilibrium between rosuvastatin and its lactone is influenced by the solvent matrix.[3][4] In aprotic solvents, the conversion to the lactone form is favored, while in acidic aqueous mobile phases, the reverse reaction (hydrolysis of the lactone back to rosuvastatin) can be observed.[3][4]

Oxidative Degradation

Rosuvastatin is susceptible to oxidative stress, leading to the formation of several degradation products. The most prominent among these is Rosuvastatin N-oxide .

Mechanism of N-oxide Formation:

The tertiary amine group within the pyrimidine (B1678525) ring of rosuvastatin is susceptible to oxidation. In the presence of oxidizing agents such as hydrogen peroxide (H₂O₂), this nitrogen atom is oxidized to form the corresponding N-oxide.[5] Other oxidative degradation can also occur, leading to the formation of various polar impurities.[6]

Photodegradation

Exposure to light, particularly UV radiation, can induce significant degradation of rosuvastatin. The primary photodegradation pathway involves a complex intramolecular cyclization.

Mechanism of Photolytic Cyclization:

The photodegradation of rosuvastatin follows a mechanism described for o-vinylbiphenyl compounds.[7] Upon irradiation, rosuvastatin undergoes a cyclization reaction to form unstable diastereomeric 8a,9-dihydrophenanthrenes.[7][8] These intermediates can then be further transformed. This pathway is a significant concern for the stability of rosuvastatin, especially in solution.[8] Studies have shown that rosuvastatin degrades completely to these photoproducts within a few hours at room temperature upon light exposure.[9]

Quantitative Data on Rosuvastatin Degradation

The extent of rosuvastatin degradation is highly dependent on the specific stress conditions applied. The following table summarizes quantitative data from various forced degradation studies.

| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Major Degradation Products Formed | Reference |

| Acid Hydrolysis | 0.1 N HCl | 80°C | 2 h | Significant | Anti-rosuvastatin isomer, unknown impurities | [10] |

| 5 M HCl | 60°C | 4 h | 40% | Five degradation products | [10] | |

| 0.2M HCl | 80°C | 20 h | Significant | - | [11] | |

| Alkaline Hydrolysis | 0.5 N NaOH | 80°C | 6 h | No significant degradation | - | [10] |

| 5 M NaOH | 60°C | 4 h | 5% | - | [10] | |

| 1N NaOH | 80°C | 20 h | Comparatively stable | - | [11] | |

| Oxidative | 3% H₂O₂ | 80°C | 6 h | No significant degradation | - | [10] |

| 6% H₂O₂ | Room Temp. | 24 h | 6% | Rosuvastatin-N-oxide | [5][10] | |

| 0.5% H₂O₂ | 80°C | 20 h | Significant | Polar impurities | [6][11] | |

| Thermal | - | 100°C | 8 h | No significant degradation | - | [10] |

| - | 60°C | 4 h | No effect | - | [10] | |

| Photolytic | UV Light | - | - | Significant | Anti-rosuvastatin isomer, unknown impurities | [10] |

| UV Light (366 nm) | - | 10 h | - | Dihydrophenanthrene derivatives | [7][10] |

Experimental Protocols for Forced Degradation Studies

Reproducible and robust experimental protocols are essential for investigating the stability of rosuvastatin. Below are detailed methodologies for key forced degradation experiments.

General Sample Preparation:

A stock solution of rosuvastatin calcium is typically prepared in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.[3][4] For the stress studies, this stock solution is then subjected to the specific conditions outlined below.

Acid Hydrolysis Protocol:

-

Reagent: 0.1 N to 5 M Hydrochloric Acid (HCl).[10]

-

Procedure:

-

To a known volume of rosuvastatin stock solution, add an equal volume of the HCl solution.

-

The mixture is then heated in a water bath or oven at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2 to 4 hours).[10]

-

After the incubation period, the solution is cooled to room temperature.

-

The solution is neutralized with an appropriate base (e.g., sodium hydroxide (B78521) solution) to a pH of approximately 7.0.

-

The final volume is adjusted with the mobile phase or a suitable diluent before analysis.

-

Alkaline Hydrolysis Protocol:

-

Reagent: 0.1 N to 5 M Sodium Hydroxide (NaOH).[10]

-

Procedure:

-

To a known volume of rosuvastatin stock solution, add an equal volume of the NaOH solution.

-

The mixture is heated at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 4 to 6 hours).[10]

-

After incubation, the solution is cooled to room temperature.

-

The solution is neutralized with an appropriate acid (e.g., hydrochloric acid solution) to a pH of approximately 7.0.

-

The final volume is adjusted with the mobile phase or a suitable diluent before analysis.

-

Oxidative Degradation Protocol:

-

Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).[10]

-

Procedure:

-

To a known volume of rosuvastatin stock solution, add an equal volume of the H₂O₂ solution.

-

The mixture is kept at a specified temperature (e.g., room temperature or 80°C) for a defined period (e.g., 6 to 24 hours).[10]

-

The final volume is adjusted with the mobile phase or a suitable diluent before analysis.

-

Thermal Degradation Protocol:

-

Procedure for Solid State:

-

A known amount of solid rosuvastatin calcium is placed in a suitable container and exposed to a high temperature (e.g., 100°C) in a hot air oven for a specified duration (e.g., 8 hours).[10]

-

After exposure, the sample is cooled and dissolved in a suitable solvent for analysis.

-

-

Procedure for Solution State:

-

A solution of rosuvastatin is heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[10]

-

The solution is then cooled and analyzed.

-

Photolytic Degradation Protocol:

-

Procedure:

-

A solution of rosuvastatin is exposed to a UV light source (e.g., 254 nm or 366 nm) or a combination of UV and fluorescent light for a specified duration (e.g., 10 hours).[10]

-

A control sample is kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.

-

The exposed solution is then analyzed.

-

Analytical Methodology:

The analysis of stressed samples is typically performed using stability-indicating chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[5][10]

-

Chromatographic Column: A C18 column is frequently used for the separation of rosuvastatin and its degradation products.[5]

-

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or phosphate (B84403) buffer).[5][12]

-

Detection: UV detection is typically carried out at a wavelength of around 242 nm.[5] Mass spectrometry (MS) is invaluable for the identification and structural elucidation of the degradation products.[5]

Conclusion

A thorough understanding of the formation mechanisms of rosuvastatin degradation products is a critical aspect of drug development and quality control. This guide has detailed the primary degradation pathways—hydrolysis, oxidation, and photodecomposition—and has provided a consolidated overview of the quantitative data and experimental protocols from various studies. By leveraging this knowledge, researchers and pharmaceutical scientists can develop more stable formulations, establish appropriate storage conditions, and ensure the overall quality and safety of rosuvastatin-containing medicines. The use of robust analytical methodologies is essential for the accurate detection, identification, and quantification of these impurities, ultimately safeguarding patient health.

References

- 1. Blog Details [chemicea.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. Insight into the photolytic degradation products of Rosuvastatin: Full chiral and structural elucidation and conversion kinetics by a combined chromatographic, spectroscopic and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]

- 11. scispace.com [scispace.com]

- 12. fue.edu.eg [fue.edu.eg]

Physicochemical Characterization of Rosuvastatin Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) is a potent synthetic statin prescribed for the management of dyslipidemia.[1] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] The Rosuvastatin molecule possesses two chiral centers at the 3- and 5-positions of the heptenoic acid side chain, leading to the existence of four possible stereoisomers (3R,5S; 3S,5R; 3R,5R; and 3S,5S).[3][4][5][6] The pharmacologically active form is the (3R, 5S)-enantiomer. The presence of other isomers, even in small amounts, can impact the drug's efficacy and safety profile, making their separation, identification, and quantification a critical aspect of drug development, quality control, and regulatory compliance.

This technical guide provides a comprehensive overview of the physicochemical characterization of Rosuvastatin isomers, focusing on analytical techniques, experimental protocols, and key characterization data.

Physicochemical Properties

The fundamental physicochemical properties of Rosuvastatin influence its formulation, bioavailability, and analytical behavior. Rosuvastatin is a dihydroxy monocarboxylic acid and is typically used as its calcium salt.[7]

| Property | Value / Description | Source |

| BCS Classification | Class II (Low Solubility, High Permeability) | [8][9][10] |

| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol.[7] Solubility is pH-dependent, increasing at pH values above 4.[11] | [7][11] |

| pKa | ~4.0 - 4.76 | [7] |

| LogP | 0.13 - 1.92 | [1][7] |

| Polymorphism | Exists in multiple crystalline forms (A, B, B-1, C) and an amorphous form.[8][9] Forms B and C are reported to be more water-soluble than Form A.[8][9] | [8][9] |

Chromatographic Separation of Isomers

The separation of Rosuvastatin's enantiomers and diastereomers is predominantly achieved using chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²). Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[2][12]

Experimental Protocols & Data

The following tables summarize validated chromatographic methods for the stereoselective analysis of Rosuvastatin.

Table 1: Chiral HPLC Methods for Rosuvastatin Isomer Separation

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Chiralpak IB (Immobilized cellulose)[12] | Chiralpak IB (Amylose-based)[2] | Chiralpak IC | OD-RH Chiral Column |

| Column Dimensions | 250 mm x 4.6 mm, 5.0 µm | 250 x 4.6mm, 5µm[2] | 4.6×250mm, 5μm[13] | Not Specified |

| Mobile Phase | n-hexane:dichloromethane:2-propanol:TFA (82:10:8:0.2 v/v/v/v)[12] | n-heptane:2-propanol:TFA (85:15:0.1 v/v)[2] | n-hexane:isopropanol:TFA (750:250:1 v/v)[13] | Acetonitrile:Phosphate Buffer (pH 2.5-4.0) (30-50:70-50 v/v)[13] |

| Flow Rate | 1.0 mL/min[12] | 1.0 mL/min[2] | 0.3-2.0 mL/min[13] | 1.0 mL/min[13] |

| Column Temperature | 25°C[12] | 25°C[2] | 20°C-40°C[13] | 25°C[13] |

| Detection (UV) | 243 nm[12] | 242 nm[2] | 220-280 nm[13] | 242 nm[13] |

| Reference | [12] | [2] | [13] | [13] |

Table 2: UPC² Method for Rosuvastatin Enantiomer Separation

| Parameter | Method Description |

| Stationary Phase | ACQUITY UPC² Trefoil CEL1, 2.5 μm (cellulose tris-(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Mixed alcohol co-solvent with a basic additive (Mass Spectrometry compatible) |

| Key Outcome | Resolution between enantiomers was greater than 2.0. |

| Detection | ACQUITY QDa Detector (Mass Spectrometry) |

| Reference |

Experimental Workflow Visualization

The general workflow for analyzing Rosuvastatin isomers via chiral chromatography involves several key steps from sample preparation to data interpretation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Rosuvastatin and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure of Rosuvastatin and distinguishing between its geometric (E/Z) isomers.[14]

-

¹H NMR: In solution, the E and Z isomers can be differentiated by distinct chemical shifts. For example, peaks at approximately 7.7 ppm and 7.5 ppm have been observed for the Z and E isomers, respectively.[14] The coexistence of both peaks indicates a mixture.[14] Key signals for Rosuvastatin include those for the two methyl groups around 1.23 ppm and the carboxylic proton beyond 10.25 ppm.[15]

-

Solid-State NMR: Solid-state NMR can be used to study molecular dynamics and reorientations within amorphous Rosuvastatin, providing insights into the behavior of different isomers in the solid state.[14]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is used for the identification and quantification of Rosuvastatin, its isomers, and degradation products in various matrices, including plasma.[16]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[16][17]

-

Parent Ion: The protonated molecule [M+H]⁺ for Rosuvastatin appears at m/z 482.1/482.2.[16][17]

-

Fragmentation: Characteristic product ions are monitored for quantification. A major fragment ion is observed at m/z 258.1, which is often used for Multiple Reaction Monitoring (MRM) analysis.[16] Other significant fragments include those at m/z 464, 446, 404, 300, and 272.[17]

X-Ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is the primary technique for identifying and differentiating the various crystalline (polymorphic) and amorphous forms of Rosuvastatin calcium. Each crystalline form produces a unique diffraction pattern with characteristic peaks at specific 2θ angles.

Table 3: Characteristic PXRD Peaks for Rosuvastatin Calcium Crystalline Forms

| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) | Reference |

| Form A | Sharp peaks at 16.04, 22.45, 34.3 | |

| Unnamed Form 1 | 4.7, 19.4, 22.3 | [18][19] |

| Unnamed Form 2 (TW-1) | 5.4, 10.4, 10.7, 13.2, 22.7 | |

| Amorphous | Absence of sharp peaks; characterized by broad halos.[20] | [20] |

Thermal Analysis

Thermal analysis methods like Differential Scanning Calorimetry (DSC) provide information on the thermal properties of Rosuvastatin, such as melting points and phase transitions, which are crucial for distinguishing between polymorphs.

-

Differential Scanning Calorimetry (DSC): DSC thermograms show endothermic peaks corresponding to the melting of crystalline forms. One crystalline form of Rosuvastatin calcium exhibits a sharp endotherm at approximately 126°C-132°C.[18] The absence of such sharp peaks is indicative of the amorphous form.

Interrelation of Characterization Techniques

A complete physicochemical characterization of Rosuvastatin isomers requires an integrated analytical approach, where different techniques provide complementary information.

Conclusion

The comprehensive physicochemical characterization of Rosuvastatin isomers is a multifaceted process that is essential for ensuring the quality, safety, and efficacy of the final drug product. Chiral chromatography stands as the cornerstone for separation and quantification, while a suite of spectroscopic and thermal analysis techniques provides the necessary data for structural confirmation and solid-state characterization. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals involved in the development, manufacturing, and analysis of Rosuvastatin.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ijpda.org [ijpda.org]

- 3. US7582759B2 - Diastereomeric purification of rosuvastatin - Google Patents [patents.google.com]

- 4. KR101019450B1 - Diastereoisomer Purification of Rosuvastatin - Google Patents [patents.google.com]

- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

- 7. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jddtonline.info [jddtonline.info]

- 12. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]

- 14. Exploring the molecular reorientations in amorphous rosuvastatin calcium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06108E [pubs.rsc.org]

- 15. archives.ijper.org [archives.ijper.org]

- 16. file.scirp.org [file.scirp.org]

- 17. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US20080176878A1 - Crystalline rosuvastatin calcium - Google Patents [patents.google.com]

- 19. WO2008036286A1 - Crystalline rosuvastatin calcium - Google Patents [patents.google.com]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to (3R,5R)-Rosuvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (3R,5R)-Rosuvastatin Lactone, a key intermediate and impurity in the synthesis of Rosuvastatin (B1679574). This document details its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its place within the broader context of cholesterol biosynthesis.

Core Physicochemical Properties

This compound is a diastereomer of the active Rosuvastatin lactone. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 463.52 g/mol | [1][2][3] |

| Molecular Formula | C22H26FN3O5S | [1][3][4] |

| CAS Number | 1422954-11-7 | [1][3][4] |

| Melting Point | 128-130 °C | [5] |

| Boiling Point (Predicted) | 695.0 ± 65.0 °C | [6] |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [6] |

| Solubility (Predicted) | Chloroform (Slightly), Methanol (B129727) (Slightly) | [6] |

| pKa (Predicted) | 13.22 ± 0.40 | [6] |

Synthesis and Formation

This compound is primarily encountered as an intermediate or impurity in the synthesis of Rosuvastatin. The formation of the lactone can occur via intramolecular esterification of the rosuvastatin hydroxy acid.

One of the key synthetic routes to Rosuvastatin that involves a lactone intermediate is the Wittig reaction.[7][8] This pathway involves the coupling of a phosphonium (B103445) salt of the pyrimidine (B1678525) heterocycle with a protected lactonized side chain aldehyde.

A generalized workflow for the synthesis of Rosuvastatin via a lactone intermediate is depicted below.

Caption: A simplified workflow illustrating the synthesis of Rosuvastatin involving a lactone intermediate formed via a Wittig reaction.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The separation and quantification of this compound from other isomers and impurities is critical for quality control. Chiral HPLC is the method of choice for this purpose.

Objective: To resolve and quantify the enantiomers and diastereomers of Rosuvastatin and its lactone impurities.

Instrumentation and Conditions:

-

Column: A chiral stationary phase column is essential. A commonly used column is CHIRALPAK IB (250 x 4.6mm, 5µm), which is an amylose-based chiral column.[9][10]

-

Mobile Phase: A normal-phase mobile phase is typically employed. A representative mobile phase consists of a mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).[9][10] Other mobile phase compositions, such as n-hexane, dichloromethane (B109758), 2-propanol, and trifluoroacetic acid (82:10:8:0.2 v/v/v/v), have also been reported.[11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[11]

-

Detection: UV detection is commonly used, with the wavelength set to approximately 243 nm.[11]

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C.[11]

-

Injection Volume: A standard injection volume is 10 µL.[11]

Procedure:

-

Standard and Sample Preparation: Prepare standard solutions of this compound and the other relevant isomers in a suitable diluent. The sample containing the mixture of isomers is also dissolved in the same diluent. A mixture of dichloromethane and methanol (96:4 v/v) can be used as a diluent.[11]

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions into the chromatograph.

-

Data Analysis: Identify the peaks based on the retention times of the standards. The resolution between the different isomers should be adequate, typically with a resolution factor greater than 2.0.[9][10] Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Forced Degradation Studies

Forced degradation studies are performed to assess the stability of a drug substance and to identify potential degradation products.

Objective: To evaluate the stability of Rosuvastatin and identify the formation of this compound and other degradation products under various stress conditions.

Procedure:

-

Stress Conditions: Expose solutions of Rosuvastatin to various stress conditions, including:

-

Acidic Conditions: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Conditions: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Conditions: Treat with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Stress: Heat the solid drug substance or a solution at a high temperature.

-

Photolytic Stress: Expose the drug substance or a solution to UV light.

-

-

Sample Analysis: After exposure to the stress conditions for a specified period, analyze the samples using a stability-indicating HPLC method, such as the chiral HPLC method described above, to separate and quantify the parent drug and any degradation products formed, including this compound.

Role in Cholesterol Biosynthesis Pathway

Rosuvastatin, the parent compound of this compound, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[12][13][14] The inhibition of this enzyme leads to a reduction in the synthesis of cholesterol in the liver.

The following diagram illustrates the mechanism of action of Rosuvastatin in the cholesterol biosynthesis pathway.

Caption: Rosuvastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate and thereby reducing cholesterol synthesis.

References

- 1. 1422954-11-7|this compound|BLD Pharm [bldpharm.com]

- 2. Rosuvastatin (3R,5R)-Lactone | CAS No- 1422954-11-7 | Simson Pharma Limited [simsonpharma.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1422954-11-7 [chemicalbook.com]

- 7. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium - Neliti [neliti.com]

- 10. ijpda.org [ijpda.org]

- 11. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]